molecular formula C5H6N2O2 B15054124 4-Methoxypyrimidin-5-ol

4-Methoxypyrimidin-5-ol

Cat. No.: B15054124
M. Wt: 126.11 g/mol
InChI Key: LGKLPMNZCPTXRB-UHFFFAOYSA-N
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Description

4-Methoxypyrimidin-5-ol is a heterocyclic aromatic compound with the molecular formula C5H6N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrimidin-5-ol typically involves the reaction of 4-methoxypyrimidine with appropriate reagents under controlled conditions. One common method includes the use of hydrazine hydrate in ethanol at low temperatures to convert 4-methoxy-5-nitropyrimidine into 4-hydrazino-5-nitropyrimidine, which is then further reacted to form this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and hydrazine hydrate are used.

    Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

4-Methoxypyrimidin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidin-5-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

    4-Hydroxypyrimidine: Similar in structure but lacks the methoxy group.

    5-Methylpyrimidine: Contains a methyl group instead of a methoxy group.

    4-Methoxypyrimidine: Lacks the hydroxyl group at position 5.

Uniqueness: 4-Methoxypyrimidin-5-ol is unique due to the presence of both methoxy and hydroxyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

4-Methoxypyrimidin-5-ol, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a methoxy group at the 4-position and a hydroxyl group at the 5-position. Its molecular formula is C6H7N2O2C_6H_7N_2O_2 with a molecular weight of approximately 139.13 g/mol. The structural arrangement contributes to its biological activity and applications in various fields.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of DNA synthesis or protein synthesis in microbial cells, which contributes to its antimicrobial efficacy.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory conditions.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. It may act by inhibiting certain enzymes or receptors associated with microbial growth and inflammation. For example, its structure allows it to bind to enzymes involved in nucleic acid metabolism, thereby disrupting vital processes in pathogens.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation Reactions : Using methanol in the presence of a base to introduce the methoxy group.
  • Hydroxylation : Employing hydroxylation techniques to install the hydroxyl group at the 5-position.

These synthetic routes are crucial for producing the compound for further biological testing and application development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) explored various pyrimidine derivatives, including those similar to this compound. The findings indicated that compounds with similar structural features exhibited significant antibacterial activity against pathogens such as E. coli and S. aureus due to their ability to disrupt bacterial cell functions .

Summary Table of Biological Activities

Activity Effectiveness Target Pathogens/Conditions
AntimicrobialHighE. coli, S. aureus, C. albicans
Anti-inflammatoryModerateInflammatory conditions

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

4-methoxypyrimidin-5-ol

InChI

InChI=1S/C5H6N2O2/c1-9-5-4(8)2-6-3-7-5/h2-3,8H,1H3

InChI Key

LGKLPMNZCPTXRB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC=C1O

Origin of Product

United States

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